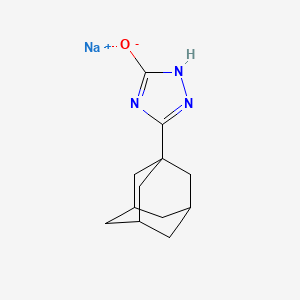![molecular formula C20H14N4O5 B3737064 2-(2-nitrophenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3737064.png)
2-(2-nitrophenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide
Overview
Description
2-(2-nitrophenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide, also known as NB-3, is a chemical compound that has been used in scientific research for various purposes. This compound belongs to the class of benzoxazole derivatives and has been found to have potential applications in the field of medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 2-(2-nitrophenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide is not fully understood. However, it has been suggested that this compound may exert its anticancer and antifungal effects by inhibiting specific enzymes or proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In one study, this compound was found to induce apoptosis in human colon cancer cells by activating the caspase-3 pathway. In another study, this compound was found to inhibit the growth of Candida albicans by disrupting the cell membrane.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-nitrophenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide in lab experiments is its potential as a fluorescent probe for detecting amyloid fibrils. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Future Directions
There are several potential future directions for research involving 2-(2-nitrophenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide. One direction could be to further investigate its potential as an anticancer agent and to determine its efficacy in treating other types of cancer. Another direction could be to explore its potential as an antifungal agent and to investigate its mechanism of action against other fungal species. Additionally, further research could be conducted to improve the solubility and bioavailability of this compound in order to enhance its efficacy in lab experiments.
Scientific Research Applications
2-(2-nitrophenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide has been used in scientific research for various purposes, including as a potential anticancer agent, an antifungal agent, and a fluorescent probe for detecting amyloid fibrils. In one study, this compound was found to inhibit the growth of human colon cancer cells by inducing apoptosis. In another study, this compound was found to have antifungal activity against Candida albicans.
Properties
IUPAC Name |
2-(2-nitrophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O5/c25-19(12-28-18-6-2-1-5-16(18)24(26)27)22-14-7-8-17-15(10-14)23-20(29-17)13-4-3-9-21-11-13/h1-11H,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBPZIHQJXMMJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(5-methyl-2-pyridinyl)imino]methyl}-1-benzothiophene-3-ol](/img/structure/B3736989.png)
![N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)phenylalanine](/img/structure/B3736997.png)

![1-(4-bromophenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3737015.png)
![2-{[3-(4-hydroxypiperidin-1-yl)propyl]amino}-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3737021.png)
![1-[3-cyclopentyl-5-(5-methoxy-1H-indol-2-yl)-1H-1,2,4-triazol-1-yl]butan-2-ol](/img/structure/B3737029.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B3737031.png)
![3-bromo-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3737036.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-5-(4-nitrophenyl)-2-furamide](/img/structure/B3737040.png)
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]benzamide](/img/structure/B3737043.png)
![2-[5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide](/img/structure/B3737051.png)
![3-chloro-2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B3737071.png)
![3-(2-hydroxyphenyl)-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B3737074.png)
